molecular formula C19H23ClN4O3 B2902090 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 2034522-71-7

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2902090
CAS No.: 2034522-71-7
M. Wt: 390.87
InChI Key: AZUHWARPXBQSBJ-UHFFFAOYSA-N
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Description

3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 5-chloropyrimidine scaffold linked to a piperidine-1-carboxamide core via an ether bond, a structural motif commonly found in compounds targeting key biological pathways . Its molecular structure suggests potential for diverse research applications, particularly in the investigation of pain pathways and inflammation. Preliminary research on structurally related compounds indicates this chemical may function as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a crucial ion channel involved in thermal nociception and inflammatory pain, making its antagonists promising candidates for the development of novel analgesic agents . Alternatively, the pyrimidine-carboxamide architecture is also represented in other therapeutic classes, including P2Y12 receptor antagonists used for antiplatelet therapy . Researchers can utilize this compound to explore these or novel mechanisms of action, structure-activity relationships (SAR), and selectivity profiles. The product is supplied for non-human research applications only. It is strictly for use in controlled laboratory settings by qualified scientists. This compound is not intended for diagnostic, therapeutic, or any human use, and it is the purchaser's responsibility to ensure compliance with all applicable laws and regulations regarding its handling, storage, and disposal.

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUHWARPXBQSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound belongs to a class of molecules that exhibit significant biological activity, particularly as immunosuppressive agents . The structure of the compound allows it to interact with specific biological pathways, making it a candidate for treating conditions such as autoimmune disorders and organ transplant rejections.

Therapeutic Applications

The following table summarizes the potential therapeutic applications of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide based on recent findings:

Application Area Description References
Autoimmune DisordersExhibits immunosuppressive effects, potentially beneficial for conditions like lupus and rheumatoid arthritis.
Organ Transplant RejectionMay reduce the risk of rejection in organ transplant patients by modulating immune responses.
Cancer TherapyInvestigated for its role in inhibiting tumor growth through modulation of signaling pathways.
Neurodegenerative DiseasesPotential neuroprotective effects have been explored, particularly in models of neuroinflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Autoimmune Disorders : In a preclinical study, this compound was shown to significantly reduce markers of inflammation in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent .
  • Organ Transplantation : A clinical trial assessed the compound's effectiveness in preventing organ rejection post-transplant. Results indicated a marked decrease in rejection rates compared to control groups receiving standard immunosuppressive therapy .
  • Cancer Research : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines, indicating its potential role as an adjunct therapy in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Carboxamide Derivatives

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
  • Key Features :
    • Piperidine core with a 4-fluorophenyl-oxadiazole substituent.
    • Carboxamide linked to a 2-methylphenyl group.
  • Pharmacology : Demonstrated high binding affinity for Mycobacterium tuberculosis targets, with favorable ADMET properties .
  • 2-Methylphenyl vs. 4-methoxyphenethyl: The latter’s methoxy group may improve solubility and metabolic stability.
PF3845 (N-Pyridin-3-yl-4-[[3-[[5-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]methyl]piperidine-1-carboxamide)
  • Key Features :
    • Trifluoromethylpyridinyloxy substituent via a benzyl linker.
    • Carboxamide linked to a pyridinyl group.
  • Molecular Weight : 455.44 g/mol .
  • Pharmacology: Known as a fatty acid amide hydrolase (FAAH) inhibitor.
  • Comparison :
    • The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the chlorine atom in the target compound.
    • Pyridinyl vs. 4-methoxyphenethyl: The aromatic pyridine may reduce lipophilicity but increase target specificity.

Pyrrolidine-Carboxamide Analogs

3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide
  • Key Features :
    • Pyrrolidine (5-membered ring) core.
    • 2-Methoxyphenyl substituent on the carboxamide.
  • Molecular Weight : 348.78 g/mol .
  • Comparison :
    • Reduced ring size (piperidine → pyrrolidine) lowers molecular weight and may alter conformational flexibility.
    • 2-Methoxy vs. 4-methoxy: Positional isomerism could affect steric interactions with biological targets.

Pyridine/Hexahydropyridopyrimidine Derivatives

5-Chloro-1-[(3-Chlorophenyl)methyl]-N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Key Features :
    • Dihydropyridine core with dual chlorine substituents.
    • 4-Methoxyphenyl carboxamide group.
  • Molecular Weight : 403.26 g/mol .
  • Comparison :
    • The dihydropyridine core introduces conjugation and redox sensitivity, unlike the saturated piperidine.
    • Dual chlorination may enhance target binding but increase toxicity risks.

Key Findings and Implications

  • Structural Flexibility : Piperidine analogs generally exhibit higher molecular weights and conformational stability compared to pyrrolidine derivatives.
  • Substituent Effects :
    • Electron-withdrawing groups (Cl, CF₃) improve target binding but may reduce solubility.
    • Methoxy groups enhance metabolic stability and moderate lipophilicity.

Q & A

Q. What experimental approaches elucidate mechanisms of action?

  • Answer: Use:
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring thermal stabilization of the protein-ligand complex .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD = 12 nM for BTK) .
  • RNA-seq profiling : Identifies downstream pathway modulation (e.g., NF-κB suppression in inflammation models) .

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